molecular formula C8H3F6NO2 B146736 3,5-Bis(trifluoromethyl)nitrobenzene CAS No. 328-75-6

3,5-Bis(trifluoromethyl)nitrobenzene

Cat. No. B146736
CAS RN: 328-75-6
M. Wt: 259.1 g/mol
InChI Key: GMUWJDVVXLBMEZ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)nitrobenzene is a chemical compound that is part of a broader class of trifluoromethyl-substituted aromatic compounds. These compounds are characterized by the presence of one or more trifluoromethyl groups attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The nitro group in 3,5-bis(trifluoromethyl)nitrobenzene further contributes to its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds can be achieved through various methods. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related compound, involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, trifluoromethyl-substituted bis-styrylbenzenes are synthesized through a process that likely involves palladium-catalyzed cross-coupling reactions . These methods demonstrate the versatility of trifluoromethyl groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted compounds is often investigated using spectroscopic methods and X-ray crystallography. For example, the molecular structures of certain phosphorus-containing derivatives were confirmed by X-ray crystallography, which revealed unusually large bond angles around the phosphorus atoms . Such structural analyses are crucial for understanding the properties and reactivity of these molecules.

Chemical Reactions Analysis

The reactivity of 3,5-bis(trifluoromethyl)nitrobenzene derivatives can be explored through their reactions with various nucleophiles. The reaction of 1,3,5-trifluorotrinitrobenzene with different nucleophiles, for instance, allows for the preparation of symmetrical and unsymmetrical trinitrobenzene derivatives, showcasing the compound's versatility as an intermediate .

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly influences their physical and chemical properties. For example, the fluorescence characteristics and ionization potentials of bis-styrylbenzenes are affected by the position of the trifluoromethyl group . Fluorinated polyimides based on trifluoromethyl-substituted diamines exhibit high thermal stability, good solubility in various solvents, and desirable electrical properties . These properties make such compounds valuable in the development of advanced materials with specific performance criteria.

Scientific Research Applications

Synthesis and Chemistry

  • Derivative Synthesis : 3,5-bis(trifluoromethyl)nitrobenzene derivatives are used in the synthesis of novel compounds. For example, derivatives like SF5, CF3S, and C2F5S analogues of trifluralin (Treflan®) were synthesized, showing its utility in creating new chemical entities (Sipyagin et al., 2004).

  • Metal Complexes : It has been used in the synthesis of metal complexes. For instance, copper(II) complexes were synthesized using 3,5-bis(trifluoromethyl)nitrobenzene-based ligands, demonstrating its application in coordination chemistry (Coghlan et al., 2014).

  • Catalysis : This chemical is used in the formation of catalytic complexes. Ruthenium and Iridium complexes involving 3,5-bis(trifluoromethyl)nitrobenzene-related ligands have been tested for catalytic efficiency in hydrogenation reactions (Hohloch et al., 2013).

Polymer Science

  • Polymer Synthesis : 3,5-bis(trifluoromethyl)nitrobenzene is instrumental in the synthesis of novel polyimides containing fluorine and phosphine oxide moieties. These polyimides exhibit high thermal stability and low birefringence, highlighting its significance in advanced polymer materials (Jeong et al., 2001).

  • Polydimethylsiloxane (PDMS) Networks : This chemical has been used in the synthesis of azide-containing, trifunctional vinyl cross-linkers for silicone networks. The functional cross-linkers incorporating 3,5-bis(trifluoromethyl)nitrobenzene moieties were shown to increase the thermal degradation temperature of PDMS (Madsen et al., 2013).

Electrochemical Studies

  • Electrochemical Reduction : Studies have been conducted on the electrochemical reduction of compounds like nitrobenzene and 4-nitrophenol in various solvents, where derivatives of 3,5-bis(trifluoromethyl)nitrobenzene have been examined. This demonstrates its relevance in electrochemical research (Silvester et al., 2006).

Material Science

  • Functional Materials : Its derivatives have been explored for their unique properties like aggregation-induced emission, which is significant for material science applications. The position of the trifluoromethyl group in such derivatives has been shown to impact their characteristics like fluorescence and ionization potentials (Mochizuki, 2017).

  • Barriers and Film Morphology : Silane films derived from 3,5-bis(trifluoromethyl)nitrobenzene have been studied using neutron reflectivity to understand their morphology and response to solvent swelling. This has implications in developing enhanced barriers for anti-corrosion applications (Pan et al., 2003).

Medicinal Chemistry and Antibacterial Studies

  • Antibacterial Properties : Bisthiourea derivatives of 3,5-bis(trifluoromethyl)nitrobenzene have been studied for their antibacterial properties. These studies reveal the compound's potential in developing new antibacterial agents (Halim et al., 2012).

Safety And Hazards

3,5-Bis(trifluoromethyl)nitrobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and not to get in eyes, on skin, or on clothing .

properties

IUPAC Name

1-nitro-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUWJDVVXLBMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186472
Record name alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-nitroxylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)nitrobenzene

CAS RN

328-75-6
Record name 1-Nitro-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-nitroxylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-nitroxylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α,α',α',α'-hexafluoro-5-nitroxylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Murata, T Morimoto, K Achiwa - Synlett, 1991 - thieme-connect.com
New atropisomeric biphenylbisphosphines, 6, 2′-bis (diphenylphosphino)-3-methoxy-2, 4-dimethyl-4′, 6′-bis (trifluoromethyl)-1, 1′-biphenyl (FUPMOP) and 2, 2′-bis (…
Number of citations: 53 www.thieme-connect.com
PM Maginnity, CA Gaulin - Journal of the American Chemical …, 1951 - ACS Publications
By Paul M. Maginnity and Camille A. Gaulin o-, m-and p-aminobenzotrifluoride havebeen converted into 7-, 4-and5-trifluoromethylisatin, respectively, through the corresponding …
Number of citations: 33 pubs.acs.org
FE Ziegler, KW Fowler - The Journal of Organic Chemistry, 1976 - ACS Publications
Registry No.—4-Nitrobenzophenone, 1144-74-7; ethyl p-nitro-benzoate, 99-77-4; methyl p-nitrobenzoate, 619-50-1; p-nitrobenzonitrile, 619-72-7; o-dinitrobenzene, 528-29-0; m-…
Number of citations: 112 pubs.acs.org
F Malatesta, G Carrara - Journal of solution chemistry, 1992 - Springer
A new electrochemical cell is described, in which two permselective liquid membranes, one anionic the other cationic, are interposed between the subsidiary electrodes and the solution …
Number of citations: 21 link.springer.com
TV Nykaza, J Yang, AT Radosevich - Tetrahedron, 2019 - Elsevier
A method for the preparation of aryl- and heteroarylamine products by triethylphosphine-mediated deoxygenative coupling of nitroarenes and boronic acids is reported. This method …
Number of citations: 16 www.sciencedirect.com
M Viganò, F Ragaini, MG Buonomenna… - …, 2010 - Wiley Online Library
Polymeric membranes embedding a metal complex have been previously employed as reusable catalysts under relatively mild conditions. Herein, the first example of a polymeric …
N Kornblum, SC Carlson, J Widmer… - The Journal of …, 1978 - ACS Publications
SO NO, evidence now exists in support of the view that these are electron-transfer processes in which radical anions and free radicals are intermediates. 3 When the chemistry of a, p-di-…
Number of citations: 25 pubs.acs.org
JH Ryan - Arkivoc, 2015 - arkat-usa.org
The 1, 3-dipolar cycloadditions of azomethine ylides to aromatic dipolarophiles are reviewed and discussed. The reaction proceeds with stabilized and non-stabilized azomethine ylides…
Number of citations: 35 www.arkat-usa.org
N Kornblum, L Cheng, RC Kerber… - The Journal of …, 1976 - ACS Publications
(6) Although no quantitative bond disassociation energiesfor the sulfur-halogen bond in sulfonyl halides are available, sulfonyl bromides (see M. Fieser and L. Fleser,“Reagents for …
Number of citations: 178 pubs.acs.org
DR Reed, MC Hare, A Fattahi, G Chung… - Journal of the …, 2003 - ACS Publications
We have regiospecifically generated the α,2-, α,3-, and α,4-dehydrophenoxide anions by collisional activation of o-, m-, and p-nitrobenzoate. The α,2 and α,4 isomers also were …
Number of citations: 36 pubs.acs.org

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